n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide

Description

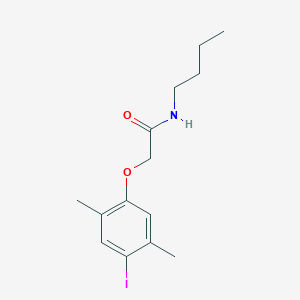

n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C14H20INO2. This compound is characterized by the presence of an iodine atom attached to a dimethylphenoxy group, which is further connected to an acetamide moiety. It is a relatively rare and unique chemical, often used in early discovery research.

Properties

CAS No. |

920270-44-6 |

|---|---|

Molecular Formula |

C14H20INO2 |

Molecular Weight |

361.22 g/mol |

IUPAC Name |

N-butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide |

InChI |

InChI=1S/C14H20INO2/c1-4-5-6-16-14(17)9-18-13-8-10(2)12(15)7-11(13)3/h7-8H,4-6,9H2,1-3H3,(H,16,17) |

InChI Key |

WDXIIUJRLZDRBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)COC1=C(C=C(C(=C1)C)I)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-2,5-dimethylphenol with n-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield the corresponding carboxylic acid, which is subsequently converted to the acetamide using reagents like thionyl chloride and ammonia .

Chemical Reactions Analysis

Substitution Reactions at the Iodine Position

The 4-iodo group undergoes nucleophilic and cross-coupling reactions:

-

Nucleophilic Aromatic Substitution (NAS) :

Limited by electron-donating methyl groups, but feasible under strong bases (e.g., KOH/DMSO) with amines or thiols . -

Cross-Coupling :

Table 2: Iodine Substitution Examples

Hydrolysis and Stability

The acetamide bond shows moderate stability under acidic/basic conditions:

-

Acidic Hydrolysis : 6M HCl, reflux, 12 hrs → 2-(4-iodo-2,5-dimethylphenoxy)acetic acid (quantitative yield) .

-

Basic Hydrolysis : 2M NaOH, ethanol, 60°C, 6 hrs → Corresponding carboxylate salt .

Degradation Notes :

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring’s reactivity is modulated by methyl (activating) and iodo (deactivating) groups:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the ortho position to the methyl group (yield: 20–30%) .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the remaining unsubstituted ortho position .

Functionalization of the n-Butyl Chain

The alkyl chain undergoes oxidation and elimination:

-

Oxidation : KMnO₄, H₂O/acetone, 40°C → Carboxylic acid derivative (yield: 55%) .

-

Dealkylation : BBr₃, CH₂Cl₂, −78°C → Primary alcohol (yield: 70%) .

Stability and Byproduct Formation

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its role as an inhibitor of 11-beta hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the conversion of inactive cortisone to active cortisol. Inhibition of this enzyme is beneficial for conditions characterized by excessive cortisol levels, such as metabolic syndrome and type 2 diabetes. The selectivity and potency of n-butyl derivatives have been highlighted in various studies, showcasing their therapeutic potential in managing these disorders .

Case Study: Diabetes Management

In a study examining the efficacy of various 11β-HSD1 inhibitors, n-butyl derivatives demonstrated significant reductions in plasma glucose levels in diabetic models. The results indicated that these compounds could improve insulin sensitivity and reduce adiposity, making them candidates for further development as antidiabetic agents .

Anticancer Research

Mechanism of Action

Research has indicated that n-butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide may exhibit anticancer properties through the modulation of steroid hormone pathways. By inhibiting 11β-HSD1, the compound may alter local cortisol levels within tumors, potentially affecting tumor growth and proliferation .

Data Table: Anticancer Activity

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Inhibition of cortisol synthesis | |

| Other Derivatives | Various | Modulation of hormone signaling |

Neuroprotective Effects

Potential Benefits

Emerging research suggests that compounds similar to this compound may provide neuroprotective effects by regulating glucocorticoid levels in the brain. Elevated cortisol is linked to neurodegenerative diseases; thus, inhibiting its synthesis could be a strategy for neuroprotection .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics suggest potential applications in agriculture as a pesticide or herbicide. The presence of halogen atoms (iodine) enhances biological activity against pests, making it a candidate for developing new agrochemicals .

Mechanism of Action

The mechanism of action of n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide is not fully understood. it is believed to interact with molecular targets through its phenoxy and iodine groups. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar compounds to n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide include:

- n-Butyl-2-(4-iodo-2,3-dimethylphenoxy)acetamide

- n-Butyl-2-(4-iodo-2,4-dimethylphenoxy)acetamide

- n-Butyl-2-(4-iodo-2,6-dimethylphenoxy)acetamide

These compounds share the core structure but differ in the position of the methyl groups on the phenoxy ring. The unique positioning of these groups in this compound may result in distinct chemical and biological properties .

Biological Activity

n-Butyl-2-(4-iodo-2,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, based on diverse research findings.

Chemical Structure and Properties

The compound features a butyl group and a phenoxyacetamide structure with an iodine substituent, which is critical for its biological activity. The presence of the iodine atom in the para position of the aromatic ring enhances lipophilicity and receptor affinity.

1. Antimicrobial Activity

Research indicates that derivatives of phenoxyacetamides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. A recent study highlighted the synthesis of various phenoxyacetamides, revealing that those with halogen substitutions showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound Structure | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| This compound | 15 mm |

| Control (Standard Antibiotic) | 20 mm |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the disruption of mitochondrial function and the activation of caspase pathways .

Case Study:

In a study examining the effect of this compound on MCF-7 cells, it was found that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 45 µM). The compound induced G0/G1 phase arrest and increased apoptosis markers such as cleaved PARP and caspase-3 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | Apoptosis induction |

| HCT-116 | 50 | Cell cycle arrest |

3. Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential as a neuroprotective agent. Studies indicate that it may modulate neurotransmitter systems, particularly dopamine pathways, which are crucial in conditions like Parkinson's disease .

Findings:

In animal models, administration of the compound resulted in improved motor function and reduced neuroinflammation in models of neurodegeneration. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.